2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-(4-pyridinylmethylene)acetohydrazide is a complex organic compound with the molecular formula C18H18N4O4 . This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano, methoxymethyl, and methyl groups, as well as an acetohydrazide moiety linked to another pyridine ring via a methylene bridge .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-(4-pyridinylmethylene)acetohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of the pyridine intermediate, which is achieved by reacting 3-cyano-4-(methoxymethyl)-6-methyl-2-pyridine with appropriate reagents under controlled conditions.
Acetohydrazide Formation: The intermediate is then reacted with hydrazine hydrate to form the acetohydrazide derivative.
Condensation Reaction: Finally, the acetohydrazide derivative is condensed with 4-pyridinecarboxaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-(4-pyridinylmethylene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-(4-pyridinylmethylene)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-(4-pyridinylmethylene)acetohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-(1,2,5-triphenyl-1H-pyrrol-3-yl)methyleneacetohydrazide
- **2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)methylacetohydrazide
Uniqueness
The uniqueness of 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-(4-pyridinylmethylene)acetohydrazide lies in its specific substitution pattern on the pyridine rings and the presence of both cyano and methoxymethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H17N5O3 |
---|---|
Molecular Weight |
339.3g/mol |
IUPAC Name |
2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C17H17N5O3/c1-12-7-14(10-24-2)15(8-18)17(21-12)25-11-16(23)22-20-9-13-3-5-19-6-4-13/h3-7,9H,10-11H2,1-2H3,(H,22,23)/b20-9+ |
InChI Key |
NDYHTTLWCIHGSG-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=N1)OCC(=O)N/N=C/C2=CC=NC=C2)C#N)COC |
SMILES |
CC1=CC(=C(C(=N1)OCC(=O)NN=CC2=CC=NC=C2)C#N)COC |
Canonical SMILES |
CC1=CC(=C(C(=N1)OCC(=O)NN=CC2=CC=NC=C2)C#N)COC |
Origin of Product |
United States |
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